molecular formula C14H16ClN5O B14916955 4-chloro-N-(2-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-chloro-N-(2-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B14916955
M. Wt: 305.76 g/mol
InChI Key: UWHPSYIFZVGPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl aniline, cyanuric chloride, and morpholine.

    Reaction with Cyanuric Chloride: 2-methyl aniline is reacted with cyanuric chloride in the presence of a base, such as triethylamine, to form an intermediate compound.

    Substitution Reaction: The intermediate compound is then reacted with morpholine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-chloro-N-(2-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-methylphenyl)-1,3,5-triazin-2-amine: Lacks the morpholine group, which may affect its chemical properties and applications.

    6-(morpholin-4-yl)-1,3,5-triazin-2-amine: Lacks the 4-chloro and 2-methylphenyl groups, which may influence its reactivity and biological activity.

    4-chloro-1,3,5-triazin-2-amine: A simpler triazine derivative that may have different chemical and biological properties.

Uniqueness

4-chloro-N-(2-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of both the 4-chloro and 2-methylphenyl groups, as well as the morpholine moiety

Properties

Molecular Formula

C14H16ClN5O

Molecular Weight

305.76 g/mol

IUPAC Name

4-chloro-N-(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H16ClN5O/c1-10-4-2-3-5-11(10)16-13-17-12(15)18-14(19-13)20-6-8-21-9-7-20/h2-5H,6-9H2,1H3,(H,16,17,18,19)

InChI Key

UWHPSYIFZVGPCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.